N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide
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Overview
Description
N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide is a chemical compound with a unique structure that combines a cyclopropyl group, a hydrazinyl group, a methyl group, and a pyridine-3-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative and introduce the sulfonamide group through sulfonation reactions. The cyclopropyl and hydrazinyl groups can be introduced through subsequent reactions involving cyclopropylation and hydrazination, respectively. The methyl group is usually added via methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-carboxamide
- N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-phosphonamide
Uniqueness
N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1094857-26-7 |
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Molecular Formula |
C9H14N4O2S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N4O2S/c1-13(7-2-3-7)16(14,15)8-4-5-9(12-10)11-6-8/h4-7H,2-3,10H2,1H3,(H,11,12) |
InChI Key |
BTCHEYSHRJANND-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CN=C(C=C2)NN |
Purity |
95 |
Origin of Product |
United States |
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